Phytanic acid methyl ester

Catalog No.
S1505322
CAS No.
1118-77-0
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytanic acid methyl ester

CAS Number

1118-77-0

Product Name

Phytanic acid methyl ester

IUPAC Name

methyl 3,7,11,15-tetramethylhexadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3

InChI Key

LAWJUFPULQZGLF-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC

While resources like PubChem () and the National Institute of Standards and Technology (NIST) WebBook () list the compound, they do not provide detailed information on its specific research applications.

Future Research Potential:

The presence of the methyl ester group and the four methyl branches on the molecule suggest some potential research areas:

  • Biofuel production: The structure of the compound resembles some fatty acid methyl esters (FAMEs) used as biodiesel fuels. However, further research is needed to determine its suitability and conversion efficiency for biofuel production.
  • Material science: The hydrophobic nature of the molecule due to the long carbon chain and methyl branches could be of interest for research in developing water-repellent materials or lubricants.
  • Organic synthesis: The compound could potentially serve as a starting material or intermediate in the synthesis of other complex organic molecules for various research purposes.

Phytanic acid methyl ester is a long-chain fatty acid methyl ester, specifically the methyl ester of phytanic acid, with the chemical formula C21H42O2 and a molecular weight of 326.56 g/mol. This compound is recognized by its CAS number 1118-77-0. Phytanic acid itself is a branched-chain fatty acid derived from the metabolism of chlorophyll and is found in various dietary sources, including dairy products and certain fish. Phytanic acid methyl ester has been identified in Greek tobacco, indicating its presence in natural products as well .

  • Antibacterial Activity: Mphy might exhibit antibacterial activity against specific bacterial strains [].
  • Cellular Signaling: Mphy might modulate cellular signaling pathways involved in inflammation and differentiation [].
Typical of fatty acid esters. These include:

  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, resulting in the formation of a new ester and a different alcohol.
  • Hydrolysis: In the presence of water and an acid or base catalyst, phytanic acid methyl ester can be hydrolyzed to yield phytanic acid and methanol.
  • Oxidation: The methyl ester can undergo oxidation reactions, which may lead to the formation of various oxidized derivatives.

These reactions are significant for its potential applications in organic synthesis and biochemistry .

Phytanic acid methyl ester exhibits various biological activities that are relevant to health and disease. Research indicates that it may play a role in:

  • Cellular metabolism: It is involved in metabolic pathways that utilize branched-chain fatty acids.
  • Neuroprotective effects: Some studies suggest that phytanic acid and its derivatives may have protective effects on neuronal cells, potentially influencing conditions such as neurodegenerative diseases.
  • Anti-inflammatory properties: The compound has been studied for its potential to modulate inflammatory responses in various biological systems .

Phytanic acid methyl ester can be synthesized through several methods:

  • Direct Esterification: This method involves reacting phytanic acid with methanol in the presence of an acid catalyst to form the methyl ester.
  • Transesterification of Fatty Acids: Using triglycerides or free fatty acids that contain phytanic acid can yield phytanic acid methyl ester when reacted with methanol.
  • Chemical Synthesis from Precursors: Starting from simpler organic compounds, chemists can construct phytanic acid methyl ester through multi-step synthetic routes involving various reagents and conditions .

Phytanic acid methyl ester has several applications across different fields:

  • Biochemical Research: It is used as a standard or reagent in studies involving lipid metabolism and fatty acid profiling.
  • Nutraceuticals: Due to its potential health benefits, it may be incorporated into dietary supplements aimed at improving metabolic health.
  • Pharmaceuticals: Its biological activities make it a candidate for further research in drug development, particularly for neuroprotective agents .

Phytanic acid methyl ester shares structural similarities with several other compounds, particularly long-chain fatty acids and their esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Phytanic AcidC20H40O2A precursor to phytanic acid methyl ester; no methyl group on the carboxyl end.
Pristanic AcidC19H38O2A branched-chain fatty acid similar in structure but one carbon shorter than phytanic acid.
2-Hydroxyphytanic AcidC21H42O3Contains a hydroxyl group which alters its solubility and biological activity.
Docosahexaenoic AcidC22H32O2An omega-3 fatty acid known for its health benefits; differs by having more double bonds.

Phytanic acid methyl ester is unique due to its specific branched structure, which influences its metabolic pathways and biological activities compared to these similar compounds .

XLogP3

9.1

Hydrogen Bond Acceptor Count

2

Exact Mass

326.318480578 g/mol

Monoisotopic Mass

326.318480578 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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